Cas no 2172170-95-3 (2-({2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidoethyl}sulfanyl)acetic acid)

2-({2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidoethyl}sulfanyl)acetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a thioether-linked acetic acid moiety and a 3-hydroxybutanamido backbone, offering versatility in solid-phase peptide coupling strategies. The Fmoc group ensures orthogonal deprotection compatibility with standard peptide chemistry protocols. The compound’s reactive thiol and carboxyl functionalities enable selective modifications, while the hydroxyl group provides additional derivatization potential. This reagent is particularly valuable for introducing sulfur-containing linkages or tailored spacers in peptide-based drug discovery and bioconjugation. Its stability under typical Fmoc-based SPPS conditions makes it suitable for automated synthesis workflows.
2-({2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidoethyl}sulfanyl)acetic acid structure
2172170-95-3 structure
Product Name:2-({2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidoethyl}sulfanyl)acetic acid
CAS No:2172170-95-3
MF:C23H26N2O6S
MW:458.527345180511
CID:6102262
PubChem ID:165807015
Update Time:2025-10-29

2-({2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidoethyl}sulfanyl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-({2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidoethyl}sulfanyl)acetic acid
    • 2172170-95-3
    • EN300-1535804
    • 2-({2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]ethyl}sulfanyl)acetic acid
    • Inchi: 1S/C23H26N2O6S/c26-15(11-21(27)24-9-10-32-14-22(28)29)12-25-23(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20,26H,9-14H2,(H,24,27)(H,25,30)(H,28,29)
    • InChI Key: LIYDAXDSFVTSTG-UHFFFAOYSA-N
    • SMILES: S(CC(=O)O)CCNC(CC(CNC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)O)=O

Computed Properties

  • Exact Mass: 458.15115773g/mol
  • Monoisotopic Mass: 458.15115773g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 12
  • Complexity: 626
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 150Ų

2-({2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidoethyl}sulfanyl)acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1535804-0.05g
2-({2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]ethyl}sulfanyl)acetic acid
2172170-95-3
0.05g
$2829.0 2023-06-05
Enamine
EN300-1535804-0.1g
2-({2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]ethyl}sulfanyl)acetic acid
2172170-95-3
0.1g
$2963.0 2023-06-05
Enamine
EN300-1535804-0.25g
2-({2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]ethyl}sulfanyl)acetic acid
2172170-95-3
0.25g
$3099.0 2023-06-05
Enamine
EN300-1535804-0.5g
2-({2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]ethyl}sulfanyl)acetic acid
2172170-95-3
0.5g
$3233.0 2023-06-05
Enamine
EN300-1535804-1.0g
2-({2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]ethyl}sulfanyl)acetic acid
2172170-95-3
1g
$3368.0 2023-06-05
Enamine
EN300-1535804-2.5g
2-({2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]ethyl}sulfanyl)acetic acid
2172170-95-3
2.5g
$6602.0 2023-06-05
Enamine
EN300-1535804-5.0g
2-({2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]ethyl}sulfanyl)acetic acid
2172170-95-3
5g
$9769.0 2023-06-05
Enamine
EN300-1535804-10.0g
2-({2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]ethyl}sulfanyl)acetic acid
2172170-95-3
10g
$14487.0 2023-06-05
Enamine
EN300-1535804-50mg
2-({2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]ethyl}sulfanyl)acetic acid
2172170-95-3
50mg
$2829.0 2023-09-26
Enamine
EN300-1535804-100mg
2-({2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]ethyl}sulfanyl)acetic acid
2172170-95-3
100mg
$2963.0 2023-09-26

Additional information on 2-({2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidoethyl}sulfanyl)acetic acid

Introduction to 2-({2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidoethyl}sulfanyl)acetic Acid (CAS No. 2172170-95-3)

2-({2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidoethyl}sulfanyl)acetic acid, identified by its CAS number 2172170-95-3, is a sophisticated compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, with its intricate molecular structure, presents a unique set of properties that make it a promising candidate for various therapeutic applications. The presence of multiple functional groups, including fluoren-9-yl and methoxycarbonyl moieties, contributes to its complex reactivity and potential biological activity.

The molecular backbone of this compound features an acetic acid moiety linked to an amino group, which is further substituted with a sulfanyl group. This arrangement not only enhances the compound's solubility in aqueous environments but also allows for diverse interactions with biological targets. The fluoren-9-ylmethoxycarbonyl substitution is particularly noteworthy, as fluorene derivatives are known for their stability and ability to participate in multiple hydrogen bonding interactions, making them valuable in drug design.

In recent years, the pharmaceutical industry has seen a surge in the development of targeted therapies, where the precise modulation of biological pathways is crucial. The compound 2-({2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidoethyl}sulfanyl)acetic acid has been explored for its potential role in modulating various signaling pathways associated with diseases such as cancer and inflammation. Its structural features suggest that it may interact with enzymes and receptors involved in these pathways, thereby offering a novel approach to therapeutic intervention.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the fluoren-9-ylmethoxycarbonyl group is particularly challenging due to its sensitivity to hydrolysis and oxidation. However, advances in synthetic methodologies have made it possible to achieve high levels of precision in constructing such complex molecules. Techniques such as solid-phase synthesis and automated purification systems have significantly improved the efficiency of producing compounds like this one.

Evaluation of the pharmacological properties of 2-({2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidoethyl}sulfanyl)acetic acid has revealed promising results in preclinical studies. Its ability to inhibit key enzymes involved in tumor growth and metastasis has made it a subject of intense research interest. Additionally, its interaction with inflammatory pathways suggests potential applications in treating chronic inflammatory diseases. These findings underscore the importance of continued investigation into this compound's therapeutic potential.

The role of computational chemistry in understanding the behavior of complex molecules like this one cannot be overstated. Advanced computational models have enabled researchers to predict how the compound will interact with biological targets at the molecular level. This approach has not only accelerated the drug discovery process but also provided insights into optimizing the compound's pharmacokinetic properties. By integrating experimental data with computational simulations, scientists can develop more effective strategies for drug design.

In conclusion, 2-({2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidoethyl}sulfanyl)acetic acid (CAS No. 2172170-95-3) represents a significant advancement in pharmaceutical chemistry. Its unique molecular structure and promising biological activity make it a valuable tool for developing new treatments for various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the future of medicine.

Recommended suppliers
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk